

Chemical structure and synthesis of SUVN-911

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Compound of Interest

Compound Name: SUVN-911

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **SUVN-911**

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective antagonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR) developed by Suven Life Sciences.[1][2][3] It is under investigation for the treatment of major depressive disorder (MDD) and other neurological conditions.[1] Preclinical studies have indicated that **SUVN-911** may offer a rapid onset of antidepressant effects and a favorable side-effect profile compared to traditional antidepressants, potentially by modulating neurotransmitter levels, particularly serotonin.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to **SUVN-911**.

Chemical Structure

The chemical identity of **SUVN-911** is well-defined. Its IUPAC name is (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane.[1][4] The molecule's structure is characterized by a rigid bicyclic core, which contributes to its high affinity and selectivity for the $\alpha 4\beta 2$ nAChR.

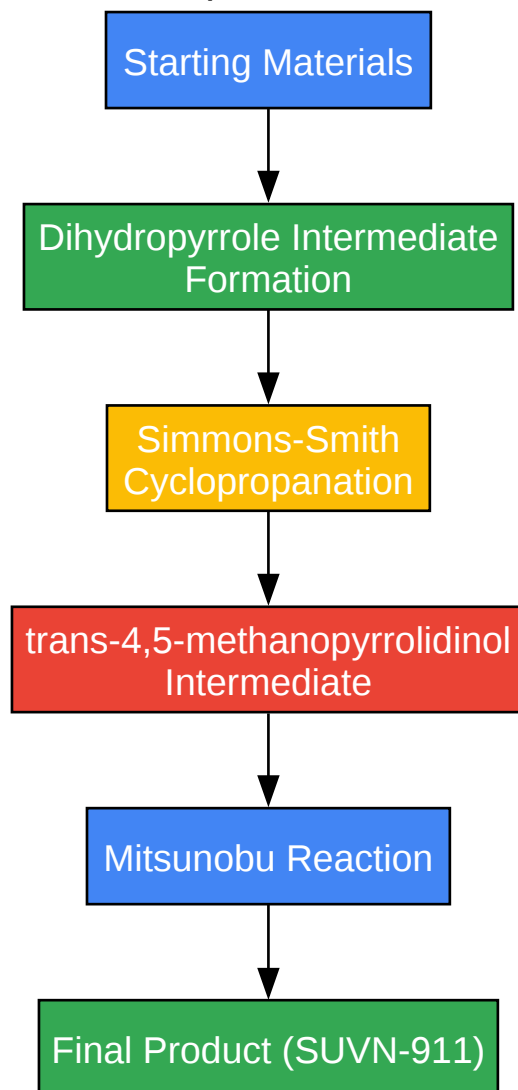
| Identifier | Value |
|------------------|--|
| IUPAC Name | (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane[1][4] |
| Other Names | Ropanicant, SUVN-911[1][4] |
| CAS Number | 2414674-70-5 (free base)[1][4] |
| Chemical Formula | C ₁₁ H ₁₃ ClN ₂ O[1] |
| Molar Mass | 224.69 g·mol ⁻¹ [1] |
| SMILES | <chem>C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl</chem> [1] |
| InChI Key | PYSCVJMLJRHJGJ-OYNCUSHFSA-N[1][4] |

Synthesis of SUVN-911

The synthesis of **SUVN-911** involves a multi-step process, with key reactions including a diastereoselective Simmons-Smith cyclopropanation and a Mitsunobu reaction.[5][6] The general synthetic approach is outlined in the "Discovery and Development of 3-(6-Chloropyridine-3-yloxyethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (**SUVN-911**)..." publication in the Journal of Medicinal Chemistry.[5][7]

The following diagram illustrates a logical relationship of the key stages in the synthesis of **SUVN-911**.

Logical Relationship of SUVN-911 Synthesis



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Caption: Logical workflow for the synthesis of **SUVN-911**.

Pharmacological Profile

SUVN-911 is a potent and selective antagonist for the $\alpha 4\beta 2$ nAChR.[8][9][10] Its high affinity for this receptor subtype is a key feature of its pharmacological profile.

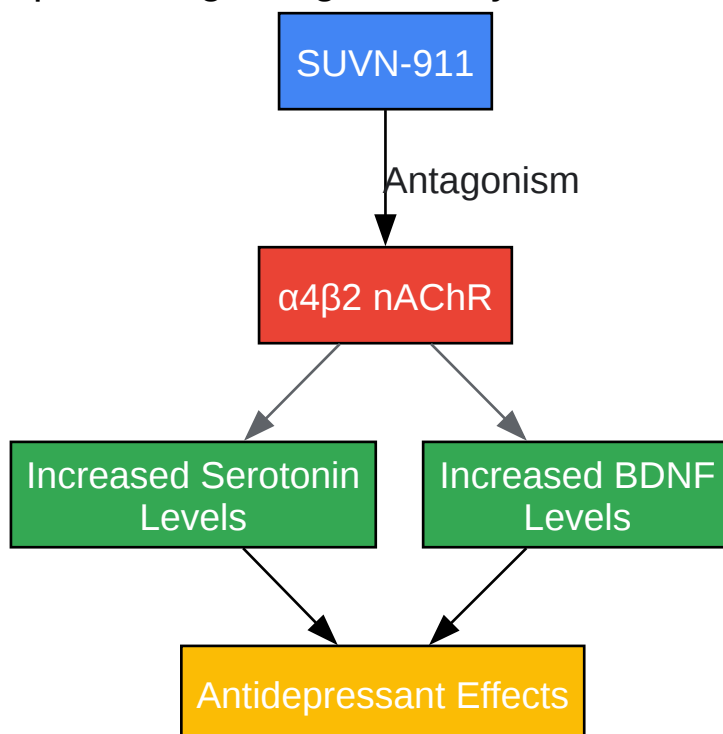
| Parameter | Value |
|---|---|
| Ki for $\alpha 4\beta 2$ receptor | 1.5 nM[7][8][9][11][12][13] |
| Binding affinity for $\alpha 3\beta 4$ receptor | >10 μ M[4][7][9][14][15] |
| Selectivity | High selectivity over 70 other targets, including GPCRs, ion channels, and enzymes[4][7][9][13][14][15] |

Mechanism of Action and Signaling Pathway

SUVN-911 exerts its effects by antagonizing the $\alpha 4\beta 2$ nAChR.[1] This action is believed to lead to an increase in the levels of key neurochemicals implicated in mood regulation. Specifically, administration of **SUVN-911** has been shown to increase levels of serotonin and brain-derived neurotrophic factor (BDNF) in the cortex.[1][14][16]

The proposed signaling pathway is depicted below.

Proposed Signaling Pathway of SUVN-911



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Caption: Proposed mechanism of action for **SUVN-911**.

Experimental Protocols

The preclinical evaluation of **SUVN-911** has involved a range of behavioral and neurochemical assays to establish its antidepressant-like activity and mechanism of action.[\[16\]](#)

Forced Swimming Test (FST) in Rats

This is a widely used model to assess antidepressant activity. The protocol generally involves:

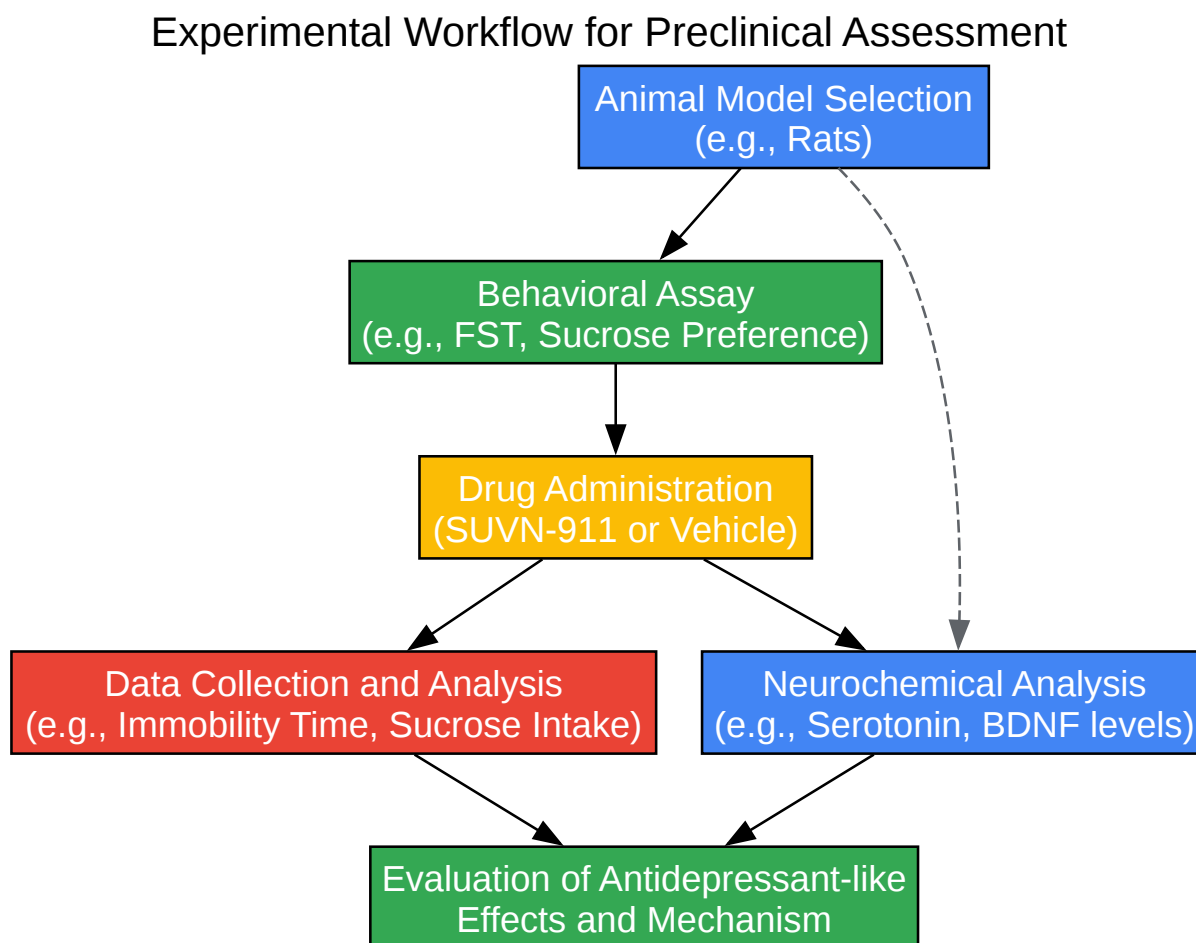
- **Habituation Session:** Rats are individually placed in a cylinder containing water for a 15-minute pre-test session.
- **Drug Administration:** **SUVN-911** or a vehicle control is administered orally.
- **Test Session:** 24 hours after the pre-test, the animals are returned to the water cylinder for a 5-minute test session.
- **Data Analysis:** The duration of immobility is recorded. A significant decrease in immobility time is indicative of antidepressant-like effects.

Sucrose Preference Test

This test is used to measure anhedonia, a core symptom of depression. A typical protocol includes:

- **Baseline Measurement:** Animals are given a free choice between two bottles, one containing water and the other a sucrose solution. The consumption of each is measured over a 24-hour period.
- **Induction of Anhedonia:** A chronic mild stress model is often used to induce anhedonia.
- **Drug Treatment:** **SUVN-911** or a vehicle is administered to the animals.
- **Preference Testing:** Sucrose preference is measured again after the treatment period. An increase in sucrose consumption relative to water is interpreted as a reduction in anhedonic behavior.

The general workflow for these preclinical experiments is illustrated below.



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Caption: General workflow for preclinical evaluation of **SUVN-911**.

Clinical Development

SUVN-911 has completed Phase 1 and Phase 2a clinical trials for the treatment of moderate to severe major depressive disorder.[1][17] These studies have assessed the safety, tolerability, and pharmacokinetics of the compound in healthy adults and elderly subjects.[4] The results from the Phase 2a study showed that Ropanicant was generally well-tolerated and demonstrated a rapid onset of action in improving depressive symptoms.[17] Suven Life Sciences plans to advance Ropanicant into a Phase 2b clinical study.[17]

Conclusion

SUVN-911 is a promising clinical candidate for the treatment of major depressive disorder with a well-characterized chemical structure and a novel mechanism of action. Its high affinity and selectivity for the $\alpha 4\beta 2$ nAChR, coupled with its ability to modulate key neurotransmitter systems, underscore its therapeutic potential. The synthesis of **SUVN-911** is a sophisticated process that yields a specific stereoisomer with the desired pharmacological activity. Further clinical development will be crucial in fully elucidating the efficacy and safety of **SUVN-911** as a new treatment option for depression.

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